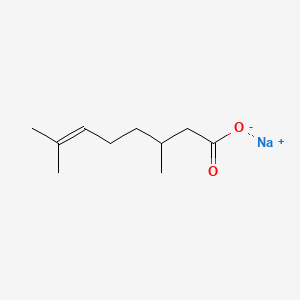
Sodium citronellate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium citronellate is a sodium salt derived from citronellal, a monoterpenoid found primarily in the essential oils of plants like Cymbopogon and Eucalyptus. It is known for its strong lemon-like aroma and is commonly used in the cosmetics industry for its antimicrobial and anti-seborrheic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium citronellate can be synthesized by neutralizing citronellal with sodium hydroxide. The reaction typically involves dissolving citronellal in an appropriate solvent and adding sodium hydroxide under controlled conditions to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where citronellal is mixed with sodium hydroxide under controlled temperature and pressure conditions to ensure complete conversion to this compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium citronellate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted citronellates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium citronellate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its antimicrobial properties.
Medicine: Investigated for potential therapeutic uses due to its anti-inflammatory and antimicrobial effects.
Industry: Used in the formulation of cosmetics and personal care products for its fragrance and antimicrobial properties
Mecanismo De Acción
The mechanism of action of sodium citronellate involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. It targets the lipid bilayer of the cell membrane, causing increased permeability and eventual cell death. This makes it effective against a wide range of bacteria and fungi .
Comparación Con Compuestos Similares
Citronellal: The parent compound from which sodium citronellate is derived.
Citronellol: An alcohol form of citronellal.
Geraniol: Similar in structure but contains an additional double bond.
Comparison: this compound is unique due to its sodium salt form, which enhances its solubility in water and its antimicrobial properties. Unlike citronellal and citronellol, this compound is more effective in aqueous formulations, making it highly suitable for use in cosmetics and personal care products .
Propiedades
Número CAS |
757245-27-5 |
|---|---|
Fórmula molecular |
C10H17NaO2 |
Peso molecular |
192.23 g/mol |
Nombre IUPAC |
sodium;3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C10H18O2.Na/c1-8(2)5-4-6-9(3)7-10(11)12;/h5,9H,4,6-7H2,1-3H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
FYTROOSERIMSPZ-UHFFFAOYSA-M |
SMILES canónico |
CC(CCC=C(C)C)CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


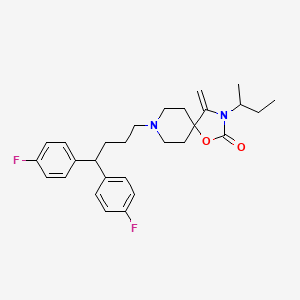

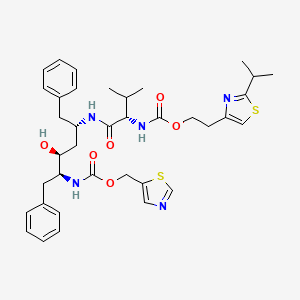
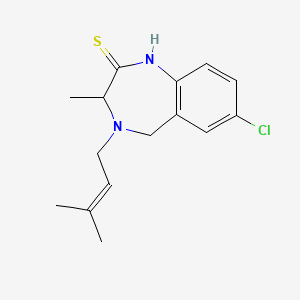
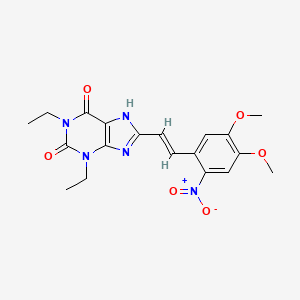
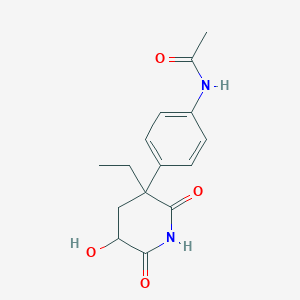
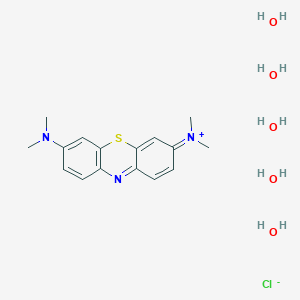

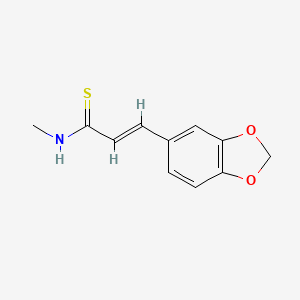
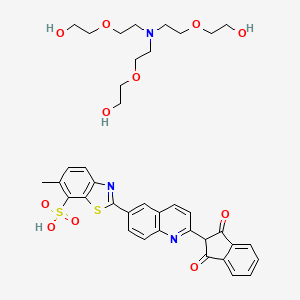
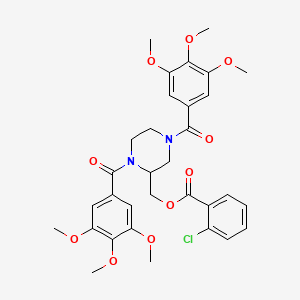
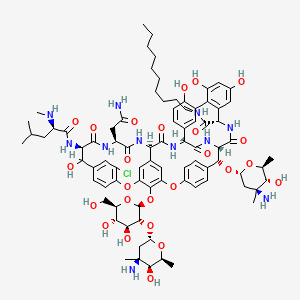
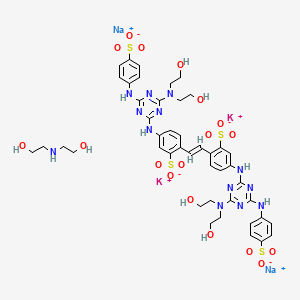
![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)
